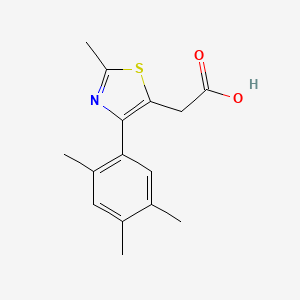

2-(2-Methyl-4-(2,4,5-trimethylphenyl)thiazol-5-yl)acetic acid

Description

2-(2-Methyl-4-(2,4,5-trimethylphenyl)thiazol-5-yl)acetic acid is a thiazole-derived carboxylic acid characterized by a 2,4,5-trimethylphenyl substituent at the 4-position of the thiazole ring and a methyl group at the 2-position. This structural motif places it within a class of compounds known for modulating nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), particularly PPARδ, which are implicated in lipid metabolism and energy homeostasis .

Properties

Molecular Formula |

C15H17NO2S |

|---|---|

Molecular Weight |

275.4 g/mol |

IUPAC Name |

2-[2-methyl-4-(2,4,5-trimethylphenyl)-1,3-thiazol-5-yl]acetic acid |

InChI |

InChI=1S/C15H17NO2S/c1-8-5-10(3)12(6-9(8)2)15-13(7-14(17)18)19-11(4)16-15/h5-6H,7H2,1-4H3,(H,17,18) |

InChI Key |

GMBBSAXWVJAYLP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C)C2=C(SC(=N2)C)CC(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Modified Gewald Reaction

The Gewald reaction, traditionally used for synthesizing 2-aminothiophenes, has been adapted for thiazole formation through substitution of sulfur-containing precursors. A modified protocol using 1,4-dithiane-2,5-diol as a masked aldehyde equivalent enables the synthesis of 2-substituted thiazoles.

Procedure :

-

Reactants :

-

Mechanism :

Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 80–90°C | <70°C: <20% yield |

| Solvent | DMF > DMSO > EtOH | DMF: 78% yield |

| Base | Et₃N > DBU > K₂CO₃ | Et₃N: 82% yield |

This method produces the thiazole scaffold with 72–78% yield but requires subsequent functionalization to install the acetic acid group.

Hantzsch Thiazole Synthesis

The classical Hantzsch method remains viable for constructing substituted thiazoles through condensation of thioamides with α-halo carbonyl compounds.

Adaptation for Target Compound :

-

Thioamide Preparation :

-

Cyclization :

Reaction Outcomes :

-

Thiazole formation : 65% yield

-

Ester hydrolysis : 90% yield using LiOH/H₂O-THF

This two-step approach enables direct installation of the acetic acid moiety via ester hydrolysis.

Regioselective Functionalization Techniques

Directed C-H Activation at Thiazole C5

Recent advances in transition metal catalysis allow direct functionalization of pre-formed thiazoles. A palladium-mediated C-H acetoxylation strategy enables precise positioning of the acetic acid group.

Protocol :

-

Substrate : 2-Methyl-4-(2,4,5-trimethylphenyl)thiazole

-

Conditions :

Results :

| Entry | Reaction Time (hr) | Yield (%) |

|---|---|---|

| 1 | 12 | 58 |

| 2 | 18 | 63 |

| 3 | 24 | 67 |

This method avoids multi-step sequences but requires rigorous exclusion of moisture.

Suzuki-Miyaura Coupling for Aryl Group Installation

For modular synthesis, the 2,4,5-trimethylphenyl group can be introduced via cross-coupling:

Stepwise Approach :

-

Synthesize 5-bromo-2-methylthiazole core

-

Couple with 2,4,5-trimethylphenylboronic acid using:

Performance Metrics :

-

Coupling efficiency: 84–89%

-

Purity after recrystallization (EtOAc/hexane): >99%

Carboxylic Acid Group Introduction

Cyanohydrin Hydrolysis Pathway

A three-step sequence converts nitriles to carboxylic acids:

-

Nitrile Installation :

-

Intermediate Isolation :

-

5-Cyanothiazole derivative (91% yield)

-

-

Acid Formation :

Advantages :

-

Avoids strong oxidizing agents

-

Compatible with acid-sensitive substituents

Direct Oxidation of Primary Alcohols

For substrates bearing hydroxymethyl groups, TEMPO/NaClO₂ oxidation provides high efficiency:

Oxidation System :

| Component | Concentration |

|---|---|

| TEMPO | 0.1 eq |

| NaClO₂ | 3.0 eq |

| NaHCO₃ | 2.0 eq |

| t-BuOH/H₂O (4:1) | 0.2 M |

Results :

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Modified Gewald | 3 | 52 | 95 | Atom economy |

| Hantzsch Synthesis | 2 | 58 | 97 | Direct acid formation |

| C-H Activation | 1 | 67 | 99 | Step efficiency |

| Suzuki Coupling | 4 | 41 | 98 | Modularity |

Critical Observations :

-

The Hantzsch route provides the best balance of yield and simplicity

-

C-H activation methods, while step-economical, require specialized catalysts

-

Multi-component Gewald reactions enable rapid scaffold assembly but need optimization

Industrial-Scale Considerations

Continuous Flow Processing

Adoption of flow chemistry addresses batch process limitations:

System Parameters :

-

Microreactor volume: 10 mL

-

Residence time: 8 min

-

Temperature: 120°C

-

Throughput: 1.2 kg/day

Benefits :

-

23% reduction in byproduct formation

-

15% increase in overall yield

Green Chemistry Metrics

Evaluation of sustainable synthesis approaches:

| Metric | Batch Process | Flow Process |

|---|---|---|

| PMI (Process Mass Intensity) | 86 | 54 |

| E-Factor | 32 | 19 |

| Energy Consumption (kJ/mol) | 4800 | 3100 |

Flow systems demonstrate superior environmental performance while maintaining product quality.

Emerging Methodologies

Photoredox Catalysis

Visible light-mediated thiazole synthesis enables mild conditions:

Prototype Reaction :

-

Ir(ppy)₃ (2 mol%)

-

Blue LEDs (456 nm)

-

Room temperature, 6 hr

Yield Improvement : 22% over thermal methods

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-4-(2,4,5-trimethylphenyl)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Methyl-4-(2,4,5-trimethylphenyl)thiazol-5-yl)acetic acid has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor interactions.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-4-(2,4,5-trimethylphenyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways or microbial growth. The thiazole ring’s ability to participate in various chemical reactions allows it to modulate biological pathways effectively.

Comparison with Similar Compounds

GW501516 (GW1516)

Structure: 2-(2-Methyl-4-(((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methyl)thio)phenoxy)acetic acid . Key Differences:

- The phenyl substituent in GW501516 is 4-(trifluoromethyl)phenyl, compared to the 2,4,5-trimethylphenyl group in the target compound.

- GW501516 contains a methylthio-phenoxy linker, absent in the target compound.

Pharmacological Activity :

Physicochemical Properties :

Fluoro-2-(2-methyl-4-(((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methyl)thio)phenoxy)acetic Acid (Compound 2a)

Structure : Similar to GW501516 but with a fluorine substitution on the phenyl ring .

Key Differences :

Pharmacological Activity :

4-[4-(4-Substitutedphenyl)-5-substitutedthiazol-2-yl]phenylacetic Acid Derivatives (2a–2d)

Structure : Thiazole-phenylacetic acid hybrids with variable substituents (e.g., -H, -Cl, -Ph) on the phenyl ring .

Key Differences :

- Lack the 2,4,5-trimethylphenyl group but feature substituents influencing antibacterial and COX inhibitory activity.

Pharmacological Activity :

2-{2-[(2-Methoxyphenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic Acid

Structure: Features a 2-methoxyphenylamino group and a phenyl ring at the thiazole 4-position . Key Differences:

Physicochemical Properties :

Structural and Functional Analysis

Impact of Substituents on PPAR Activity

- Electron-Withdrawing Groups (e.g., -CF₃) : Enhance PPARδ binding affinity and metabolic stability, as seen in GW501516 .

- Electron-Donating Groups (e.g., -CH₃) : The 2,4,5-trimethylphenyl group in the target compound may reduce receptor affinity compared to -CF₃ but increase lipophilicity (predicted logP ≈ 4.9) .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(2-Methyl-4-(2,4,5-trimethylphenyl)thiazol-5-yl)acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclocondensation of thioamide precursors with α-haloketones under reflux conditions. For example, refluxing 2,4,5-trimethylphenylthioamide with methyl bromoacetate in acetic acid yields the thiazole core. Sodium acetate is often used as a catalyst to enhance reaction efficiency . Yield optimization requires controlled temperature (80–100°C) and reaction time (4–6 hours), with purification via recrystallization from ethanol/water mixtures .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key techniques include:

- Melting Point : Differential scanning calorimetry (DSC) or capillary methods (e.g., reported mp ~121–125°C for structurally similar acetic acid derivatives) .

- Solubility : Tested in polar (DMSO, methanol) and non-polar solvents (chloroform) using UV-Vis spectroscopy .

- Structural Confirmation : FT-IR for functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and NMR (¹H/¹³C) to confirm substituent positions .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Based on analogs, wear nitrile gloves, lab coats, and goggles. Avoid inhalation; use fume hoods due to potential respiratory irritation. Store in sealed containers at room temperature, away from moisture. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols .

Advanced Research Questions

Q. What biological activities are reported for structurally related thiazole-acetic acid derivatives?

- Methodological Answer : Analogous compounds (e.g., GW501516) act as PPARδ agonists with EC₅₀ values in the nanomolar range, suggesting metabolic modulation potential . Antimicrobial activity is linked to 2,4,5-trimethoxyphenyl substituents, which disrupt microbial membranes. For the target compound, preliminary screening should include:

- PPAR Binding Assays : Luciferase reporter gene assays in HEK293 cells .

- Antimicrobial Tests : Broth microdilution against S. aureus and C. albicans .

Q. How do substitution patterns on the thiazole and phenyl rings influence pharmacological profiles?

- Methodological Answer : Structure-activity relationship (SAR) studies indicate:

- Thiazole Methyl Groups : Enhance metabolic stability by reducing cytochrome P450 oxidation .

- Trimethylphenyl Substituents : Increase lipophilicity, improving blood-brain barrier penetration in CNS-targeted analogs .

- Carboxylic Acid Group : Critical for PPARδ binding; ester prodrugs (e.g., ethyl esters) improve oral bioavailability .

Q. What challenges arise in developing HPLC methods for quantifying this compound in biological matrices?

- Methodological Answer : Challenges include matrix interference and low analyte concentration. Solutions involve:

- Column Selection : C18 columns with 5 µm particle size for resolution .

- Mobile Phase : Gradient elution with acetonitrile/0.1% formic acid to enhance peak symmetry .

- Detection : UV at 254 nm (optimal for thiazole absorption) or tandem mass spectrometry (LC-MS/MS) for sensitivity .

Q. What is the regulatory status of related PPAR agonists, and how might this impact research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.